molecular formula C15H10Cl3NO2 B041603 Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- CAS No. 35382-88-8

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

Cat. No.: B041603
CAS No.: 35382-88-8
M. Wt: 342.6 g/mol
InChI Key: QIIQXSOGQOERHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyl group attached to an acetamide moiety, with three chlorine atoms attached to the acetamide carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- typically involves the reaction of 2-benzoylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloroacetamide group to simpler amides or amines.

    Substitution: The chlorine atoms in the trichloroacetamide group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or simpler amides. Substitution reactions can result in the formation of various substituted acetamides.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the trichloroacetamide moiety can undergo nucleophilic attack. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and potential biological activities. The combination of the benzoyl and trichloroacetamide groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-(2-benzoylphenyl)-2,2,2-trichloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3NO2/c16-15(17,18)14(21)19-12-9-5-4-8-11(12)13(20)10-6-2-1-3-7-10/h1-9H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIQXSOGQOERHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405660
Record name Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35382-88-8
Record name Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.